R-Alpine-Hydride (CAS 64081-12-5), also known as Lithium B-(R)-(+)-α-Pinanyl-9-borabicyclo[3.3.1]nonyl Hydride, is a stoichiometric chiral reducing agent. It is designed for the asymmetric reduction of prochiral carbonyl compounds, particularly ketones, to produce optically active secondary alcohols. The reagent's stereochemical control originates from the bulky C2-symmetric α-pinene framework derived from the chiral pool, which dictates the facial selectivity of hydride delivery to the carbonyl substrate via a defined, six-membered boat-like transition state. Its primary procurement value lies in creating specific stereocenters, a critical step in the synthesis of chiral pharmaceuticals and fine chemicals.
Substituting R-Alpine-Hydride is often synthetically unviable, leading to process failure or unacceptable product profiles. Using the enantiomer, S-Alpine-Hydride, will typically yield the opposite product enantiomer, which is fundamentally different in a chiral synthesis. Employing achiral reductants like sodium borohydride or the precursor 9-BBN results in a racemic (non-chiral) product, defeating the primary purpose of the asymmetric reduction. Furthermore, alternative in-class chiral reagents such as (-)-DIP-Chloride exhibit different reactivity profiles; while potentially more reactive and broader in scope for some ketone classes, they can provide lower enantioselectivity for substrates where R-Alpine-Hydride excels, such as specific acetylenic ketones. Therefore, the selection is substrate-specific, and substitution without re-validation poses a significant risk to yield, purity, and the desired biological activity of the final product.
In the stereoselective reduction of a complex 22-keto steroid substrate, which possesses its own chiral centers, R-Alpine-Hydride demonstrated exceptionally high diastereoselectivity, affording the product in a 125:1 R:S ratio. In a direct comparison using the same substrate, the enantiomeric reagent, S-Alpine-Hydride, provided a dramatically lower and less useful 1:2.7 R:S ratio, likely due to a mismatched interaction between the reagent and the substrate's existing chirality.
| Evidence Dimension | Diastereomeric Ratio (R:S) of alcohol product |
| Target Compound Data | 125:1 |
| Comparator Or Baseline | S-Alpine-Hydride: 1:2.7 |
| Quantified Difference | R-Alpine-Hydride is over 1300-fold more selective for the R-alcohol than its enantiomer in this system. |
| Conditions | Reduction of a 22-keto steroid with an α-chiral center at C-20. |
For complex, pre-existing chiral molecules, this evidence shows R-Alpine-Hydride can be the only viable option, as its enantiomer may not simply provide the mirror product but can fail completely.
R-Alpine-Hydride is particularly effective for the reduction of α,β-acetylenic ketones, a class of substrates for which many general-purpose or more sterically hindered chiral reagents provide lower selectivity. This specific utility was demonstrated in the synthesis of the Japanese beetle pheromone, (R)-(-)-(Z)-5-tetradecen-4-olide, where the key chiral alcohol precursor was prepared in essentially 100% optical purity using R-Alpine-Hydride. In contrast, reductions of simple alkyl ketones with this reagent are often slow and result in lower enantiomeric excess.
| Evidence Dimension | Enantiomeric Excess (% ee) or Optical Purity |
| Target Compound Data | Essentially 100% optical purity |
| Comparator Or Baseline | Simple alkyl ketones (e.g., 2-butanone): Often low % ee. |
| Quantified Difference | Achieves maximal enantioselectivity for target acetylenic ketones vs. poor performance on simpler substrates. |
| Conditions | Asymmetric reduction of an acetylenic ketone precursor to a chiral propargylic alcohol. |
This defines a clear, high-value procurement niche; for synthesizing chiral propargylic alcohols, R-Alpine-Hydride is a primary, reliable choice, not a general-purpose tool.
For its preferred substrates, such as α,β-acetylenic ketones, reductions using R-Alpine-Hydride can be run effectively at ambient temperatures (e.g., 25°C) and often reach completion within a few hours. This offers a significant processability advantage over other asymmetric reduction systems that frequently require cryogenic temperatures (e.g., -78°C to -100°C) to achieve high selectivity, such as those employing reagents like (-)-DIP-Chloride or certain modified borohydrides.
| Evidence Dimension | Typical Reaction Temperature |
| Target Compound Data | 25°C (for suitable substrates) |
| Comparator Or Baseline | Other chiral reagents (e.g., DIP-Chloride): Often require -78°C to -100°C. |
| Quantified Difference | Eliminates the need for ~100°C of cooling. |
| Conditions | Asymmetric reduction of prochiral ketones in THF solution. |
Avoiding cryogenic conditions drastically cuts energy costs, simplifies reactor setup, and improves safety and scalability, making this a more economical choice for industrial applications where the substrate is compatible.
For the production of chiral propargylic alcohols, which are versatile intermediates in pharmaceuticals and natural product synthesis, R-Alpine-Hydride is a preferred reagent. Its high selectivity for α,β-acetylenic ketones combined with its operational simplicity at ambient temperatures makes it highly suitable for scalable manufacturing processes where cost and process cycle time are critical procurement drivers.
In multi-step syntheses of complex molecules like steroids or pheromones, where a specific stereoisomer is required, R-Alpine-Hydride provides a reliable method for installing a key chiral center. Its demonstrated high diastereoselectivity in the presence of existing chirality makes it the right tool for avoiding mismatched pairings that can occur with other chiral reagents.
For applications in mechanistic studies or as metabolic tracers, R-Alpine-Hydride is effective for the asymmetric reduction of 1-deuterio aldehydes. This reaction produces chiral 1-deuterio primary alcohols with high enantiomeric purity, a transformation not readily achieved with standard achiral reducing agents.
Flammable;Corrosive